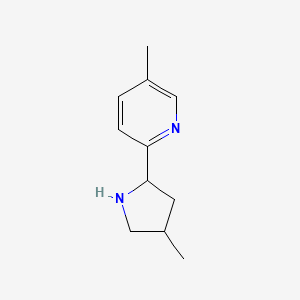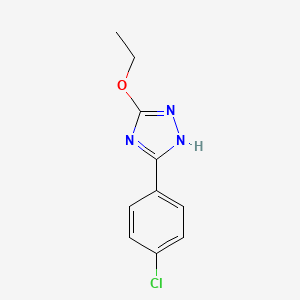
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-ethoxy-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorophenyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethoxy-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl orthoformate in the presence of an acid catalyst to form the triazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-5-ethoxy-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-ethoxy-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a pharmacophore in the development of new drugs with antimicrobial, antifungal, and anticancer activities.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with unique properties, such as conductive polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-ethoxy-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it could inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids essential for the survival and proliferation of target organisms.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1H-1,2,4-triazole: Lacks the ethoxy group, which may affect its solubility and reactivity.
5-Ethoxy-1H-1,2,4-triazole: Lacks the 4-chlorophenyl group, which may influence its biological activity.
4-Chlorophenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of an ethoxy group, which can alter its chemical properties and applications.
Uniqueness
3-(4-Chlorophenyl)-5-ethoxy-1H-1,2,4-triazole is unique due to the presence of both the 4-chlorophenyl and ethoxy groups, which confer specific chemical and biological properties. The combination of these substituents can enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62036-03-7 |
|---|---|
Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O/c1-2-15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
ZJAVBYKBTGDYSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
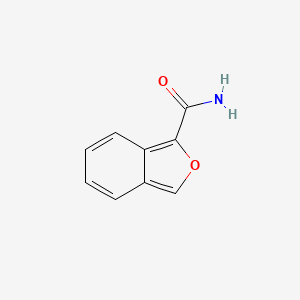
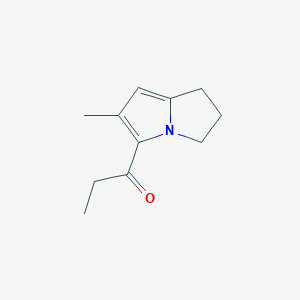
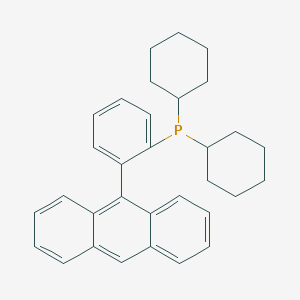
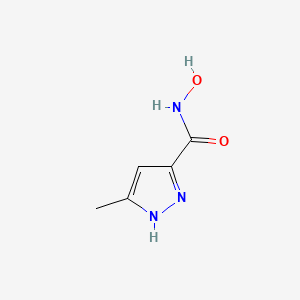
![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
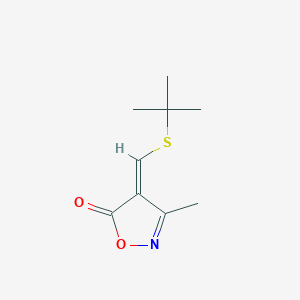
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

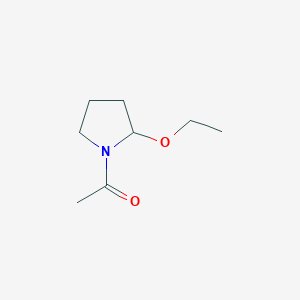
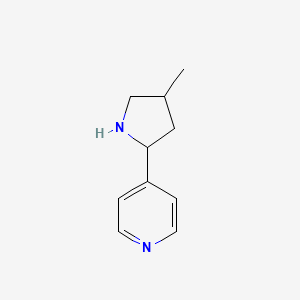
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
